molecular formula C8H8NNiO3P+3 B3226995 Pyridine, 2-phosphino-, nickel complex CAS No. 125995-94-0

Pyridine, 2-phosphino-, nickel complex

Cat. No.: B3226995
CAS No.: 125995-94-0
M. Wt: 255.82 g/mol
InChI Key: UAQOQFNHSZREIB-UHFFFAOYSA-N
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Description

Significance of Bidentate Ligand Systems in Transition Metal Catalysis

Bidentate ligands, which possess two donor atoms that can bind to a single central metal atom, are fundamental components in the design of coordination complexes for catalysis. macalester.edu Their ability to form a chelate ring with the metal ion significantly enhances the stability of the resulting complex compared to monodentate analogues—an effect known as the chelate effect. This increased stability often translates to more robust and long-lived catalysts.

The geometry imposed by a bidentate ligand is a critical factor in determining the outcome of a catalytic reaction. By controlling the coordination environment around the metal, these ligands can influence the catalyst's activity and, crucially, its selectivity for a desired product. Ligands containing both nitrogen and phosphorus donor atoms, for instance, are of great importance in organometallic chemistry due to their wide applications. researchgate.net The presence of different donor atoms within the same ligand allows for fine-tuning of the electronic properties of the metal center, a key strategy in modern catalyst development. rsc.org

Evolution of Pyridine-Phosphine Ligand Architectures

Pyridine-phosphine ligands represent a sophisticated class of bidentate P,N-ligands that have seen considerable development. nih.govresearchgate.net These architectures combine a "soft" phosphine (B1218219) donor, which is a strong σ-donor and good π-acceptor, with a "harder" pyridine (B92270) nitrogen donor. taylorandfrancis.com This hard/soft combination provides a unique electronic environment at the metal center that is distinct from that created by symmetrical bidentate ligands like those with two phosphine (P,P) or two nitrogen (N,N) donors.

The synthesis of these ligands has evolved to allow for a diverse range of structures. A common and effective method involves the reaction of a metalated organohalogen compound with a halogenated phosphine. nih.govresearchgate.net The 2-(diphenylphosphino)pyridine scaffold is a prominent and widely used building block for creating more complex homo- and hetero-organometallic structures. nih.govresearchgate.netnih.gov Researchers have developed various synthetic protocols to modify the backbone connecting the pyridine and phosphine moieties, as well as to alter the substituents on both the pyridine ring and the phosphorus atom. nih.govacs.orgacs.org These modifications allow for precise control over the steric bulk and electronic properties of the ligand, which in turn tunes the reactivity and selectivity of the corresponding nickel catalyst. acs.org

Historical Context of Nickel in Homogeneous Catalysis

Nickel's role in catalysis has a rich history, dating back to the late 19th century. In 1897, Paul Sabatier conducted the first nickel-catalyzed reaction, the hydrogenation of ethylene (B1197577) to ethane, a discovery for which he would later share the Nobel Prize in Chemistry. shenvilab.org Sabatier famously described nickel as a "spirited horse, delicate, difficult to control, and incapable of sustainable work," highlighting its potent but sometimes challenging reactivity. acs.org Around the same time, Ludwig Mond developed the Mond process for purifying nickel, which relies on the reversible formation of nickel carbonyl, a foundational discovery in organonickel chemistry. shenvilab.org

The 20th century saw tremendous growth in the application of nickel in homogeneous catalysis. nih.govresearchgate.net A major breakthrough was the development of nickel-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, which form carbon-carbon bonds with high efficiency. acs.org Nickel catalysts have also proven exceptionally adept at mediating cyclization and cycloaddition reactions by coordinating and activating unsaturated molecules like alkenes and alkynes. acs.orgacs.org Key to these advancements has been the development of sophisticated ligands that can tame and direct nickel's inherent reactivity. The facile oxidative addition capabilities of nickel and its access to multiple oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)) are central to its catalytic versatility. nih.govacs.org

Research Findings on Pyridine, 2-phosphino-, Nickel Complexes

Detailed studies on nickel complexes incorporating 2-phosphinopyridine ligands have provided significant insights into their structure and catalytic behavior. These complexes are often synthesized by reacting a suitable nickel(II) salt, such as nickel(II) chloride, with the desired pyridine-phosphine ligand. researchgate.netacs.org

Structural Characterization:

Single-crystal X-ray diffraction has been instrumental in elucidating the precise geometry of these complexes. For example, the structures of several [NiCl₂(P,N)] complexes have been determined, revealing how modifications to the ligand backbone influence the coordination sphere of the nickel center. acs.orgacs.org The geometry around the nickel(II) ion in these four-coordinate complexes can vary, with some adopting a square planar configuration while others exhibit a more distorted tetrahedral or even a dimeric square pyramidal structure. researchgate.netacs.org

Structural Data for Selected Nickel(II) 2-Phosphinopyridine Complexes
ComplexGeometryNi-P Bond Length (Å)Ni-N Bond Length (Å)Reference
[NiCl₂(2-(diphenylphosphino)methyl-6-phenylpyridine)]Distorted Tetrahedral2.227(1)2.039(2) acs.org
[NiCl₂(2-(diphenylphosphino)methyl-6-(2,6-diisopropylphenyl)pyridine)]Distorted Tetrahedral2.226(1)2.059(3) acs.org
chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II)Square Planar2.185(1)2.062(2) researchgate.net
Ni(2-(diphenylphosphino)pyridine)₂₂Square Planar2.196(1)1.936(2) acs.org

Catalytic Activity:

Nickel complexes bearing 2-phosphinopyridine ligands have demonstrated high activity as catalysts, particularly for ethylene oligomerization. acs.orgacs.org When activated with a co-catalyst like methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride (AlEtCl₂), these complexes efficiently convert ethylene into short-chain alpha-olefins, primarily butenes. acs.orgacs.org The steric and electronic properties of the ligand have a profound impact on both the activity of the catalyst and the selectivity of the products.

Catalytic Activity of [NiCl₂(P,N)] Complexes in Ethylene Oligomerization
Complex Ligand (P,N)Co-catalystActivity (mol C₂H₄ / mol Ni·h)Butene Selectivity (%)Reference
2-(diphenylphosphino)methyl-6-phenylpyridineAlEtCl₂52,00089.3 acs.org
2-(diphenylphosphino)methyl-6-(2,6-dimethylphenyl)pyridineAlEtCl₂61,00090.2 acs.org
2-(diphenylphosphino)methyl-6-(2,6-diisopropylphenyl)pyridineAlEtCl₂28,00092.0 acs.org
N-(diphenylphosphino)-2-aminopyridineMAO85,00076 acs.org

Properties

InChI

InChI=1S/C5H5NP.3CHO.Ni/c7-5-3-1-2-4-6-5;3*1-2;/h1-4,7H;3*1H;/q;3*+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOQFNHSZREIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH+]=O.[CH+]=O.[CH+]=O.C1=CC=NC(=C1)[PH].[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNiO3P+3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Methodologies for Pyridine, 2 Phosphino , Nickel Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure, bonding, and electronic nature of pyridine (B92270), 2-phosphino-, nickel complexes in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of pyridine, 2-phosphino-, nickel complexes. Both ¹H and ³¹P NMR are routinely used to probe the coordination environment of the nickel center and the conformation of the phosphinopyridine ligand.

In ¹H NMR spectroscopy, the chemical shifts of the pyridine and phosphine (B1218219) substituent protons provide information about the electronic environment and the effect of the nickel ion. The coordination of the phosphinopyridine ligand to the nickel center typically results in shifts of the proton resonances compared to the free ligand. The magnitude and direction of these shifts can be influenced by the specific geometry and paramagnetic nature of the nickel complex. For paramagnetic Ni(II) complexes, the signals can be significantly broadened and shifted over a wide range, a phenomenon known as hyperfine shifting. Despite the challenges associated with paramagnetic broadening, techniques like two-dimensional (2D) NMR, such as COSY, can facilitate the complete assignment of proton resonances.

³¹P NMR spectroscopy is particularly informative for these complexes. The chemical shift of the phosphorus atom is highly sensitive to its coordination environment, including the nature of the other ligands and the oxidation state of the nickel center. The coordination of the phosphine group to the nickel atom results in a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ³¹P). This shift provides direct evidence of complex formation. Furthermore, the coupling constant between phosphorus atoms (JPP) in bidentate phosphine complexes can be a reliable indicator of the nickel oxidation state. For instance, in complexes with a two-carbon linker between phosphorus atoms, a |JPP| value greater than 40 Hz is often indicative of a Ni(0) center, whereas a value less than 30 Hz suggests a Ni(II) center.

Table 1: Representative NMR Data for Selected Phosphinopyridine Nickel Complexes

Complex Nucleus Solvent Chemical Shift (δ, ppm) Reference
(N2P2)NiBr2 ¹H CD3CN 1.51 (s, 18H, t-Bu), 6.79 (d, 8H, Py Hmeta), 7.82 (br, 2H, Py Hpara)
(N2P2)Ni(CNt-Bu)2 ¹H CD3CN 1.87 (s, 27H, t-Bu), 7.20 (d, 4H, Py Hmeta), 8.14 (br, 2H, Py Hpara)
(N2P2)NiBr2 ³¹P CDCl3 159.69
[Ni(PPh2Vin)2] ³¹P - 29.1, 27.0
[Ni(PPh2Allyl)x] ³¹P - 18.8, -1.7

> N2P2 = P,P′-ditertbutyl-2,11-diphosphonito3.3pyridinophane

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the characteristic vibrational modes of the phosphinopyridine ligand and observing changes upon coordination to the nickel center. The infrared spectrum of a pyridine, 2-phosphino-, nickel complex will exhibit bands corresponding to the vibrations of the pyridine ring and the phosphine group.

Key vibrational bands to monitor include the C=C and C=N stretching frequencies of the pyridine ring, which typically appear in the 1600-1400 cm⁻¹ region. Coordination to the nickel atom can cause shifts in these frequencies, providing evidence of ligand binding. The P-C stretching vibrations and other vibrations associated with the phosphine substituents can also be observed and may shift upon complexation. In cases where other ligands such as carbonyl (CO) or cyanide (CN) are present, their characteristic stretching frequencies provide direct probes of the electronic environment at the nickel center.

UV-Visible Electronic Spectroscopy for Electronic Structure Analysis

UV-Visible electronic spectroscopy is employed to investigate the electronic transitions within pyridine, 2-phosphino-, nickel complexes. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions between different molecular orbitals. These transitions can be broadly categorized as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions.

For Ni(II) complexes, which are often d⁸, the d-d transitions are typically weak and can be observed in the visible region of the spectrum. The positions and intensities of these bands are dependent on the coordination geometry of the nickel center (e.g., octahedral, tetrahedral, or square planar). For example, the electronic absorption spectra of certain octahedral Ni(II) complexes have been used to determine Racah parameters. In some instances, low-temperature UV-Vis studies are conducted to detect the formation of transient species, such as Ni(I), during reduction reactions.

High-Resolution Mass Spectrometry for Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized pyridine, 2-phosphino-, nickel complexes. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the complex, allowing for the determination of its molecular formula with a high degree of confidence. This is achieved by comparing the experimentally measured mass to the calculated mass for the proposed formula. For example, ESI-MS has been used to confirm the formation of complexes like [(N2P2)NiBr2] by matching the observed m/z with the calculated value for the corresponding ion.

Crystallographic Analysis Methodologies

While spectroscopic techniques provide valuable information about the structure and bonding in solution, single-crystal X-ray diffraction offers a definitive view of the molecular structure in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The data obtained from X-ray diffraction studies are crucial for understanding the steric and electronic effects of the phosphinopyridine ligand on the nickel center's coordination sphere. For instance, the crystal structure of a nickel(II) complex with a bis(pyrazolyl)methane ligand revealed a tetrahedral coordination environment for the nickel atom, with the metallacycle adopting a boat conformation. Similarly, the solid-state structure of a trans-nickel(II) dibromo-diphosphine complex showed a square planar geometry. These structural details are invaluable for rationalizing the reactivity and catalytic behavior of these complexes.

Table 2: Selected Crystallographic Data for Phosphinopyridine-Related Nickel Complexes | Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference | | :--- | :--- | :--- | :--- | :--- | | [NiBr₂(RCH(3,5-Me₂pz)₂)] (R = CH₂Ph) | - | - | - | - | | | Ni(Bipy)₂(OAc)·2H₂O | Monoclinic | P2₁/c | Ni-N (avg): 2.062, Ni-O (avg): 2.110 | - | | | [NiIIBr₂(PR₂Allyl)₂] | - | - | Ni1–Br1: 2.308(2), Ni1–P1: 2.2342(7) | Br1–Ni1–Br2: 180.0, P1–Ni1–P2: 180.0 | |

Analysis of Coordination Sphere and Ligand Conformation

The precise definition of the coordination environment around the nickel center and the conformational arrangement of the 2-phosphinopyridine ligand are critical for understanding the complex's reactivity. Several advanced spectroscopic and diffraction techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P and ¹H NMR, is a powerful tool for probing the complex's structure in solution. ³¹P NMR is especially informative for phosphine-containing complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, including the oxidation state of the nickel atom and the nature of other ligands. nih.govkoreascience.kr Furthermore, the coupling constant between phosphorus atoms (Jpp) in bidentate phosphine complexes can be a reliable indicator of the nickel's oxidation state (Ni(0) vs. Ni(II)). nih.gov ¹H NMR provides details about the protons on the pyridine ring and any other organic moieties, with shifts indicating the electronic effects of metal coordination. researchgate.netnih.govcapes.gov.br For paramagnetic high-spin nickel(II) complexes, the resonances are significantly shifted due to the hyperfine interaction, and 2D NMR techniques like COSY are used to assign these complex spectra. researchgate.netnih.govcapes.gov.br

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the coordination of the 2-phosphinopyridine ligand to the nickel center. The coordination is evidenced by shifts in the characteristic vibrational frequencies of the pyridine ring and the P-C bonds upon complexation. researchgate.netrsc.org For example, a shift in the C=N stretching vibration to a lower frequency (wavenumber) indicates coordination between the ligand's nitrogen atom and the central metal ion. researchgate.net The presence of other characteristic bands, such as Ni-N and Ni-Cl stretching vibrations in the far-IR region, further confirms the formation of the complex. rsc.org

Electrochemical Characterization Methodologies

Electrochemical methods are fundamental for probing the redox properties of Pyridine, 2-phosphino-, nickel complexes, which is essential for their application in catalysis.

Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of nickel complexes. nyu.edu This method involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. onlineacademicpress.com For 2-phosphinopyridine nickel complexes, CV is used to characterize various redox couples, such as Ni(II)/Ni(I), Ni(I)/Ni(0), and Ni(II)/Ni(III). scielo.org.mxuit.no The redox potentials are significantly influenced by the nature of the phosphine ligand, other co-ligands, and the solvent. nyu.edu For example, the introduction of electron-withdrawing or -donating substituents on the ligand framework can systematically shift the redox potentials. uit.no The data obtained from CV are crucial for designing catalytic cycles, as the feasibility of key steps like oxidative addition and reductive elimination depends on these potentials. nyu.edu

Table 1: Representative Redox Potentials of Nickel Complexes Determined by Cyclic Voltammetry This table is interactive. Users can sort the data by clicking on the column headers.

Complex Type Redox Couple Potential (V vs. ref) Solvent Key Findings Reference
Bis(terpyridine)nickel(II) Ni(II)/Ni(III) Variable Acetonitrile Oxidation is quasi-reversible and Ni-centered. uit.no
Bis(terpyridine)nickel(II) Ni(II)/Ni(I) Variable Acetonitrile Reduction is reversible and ligand-centered. uit.no
[Ni(pdto)(CH₃CN)₂]²⁺ Ni(II)/Ni(I) Less Negative Acetonitrile N₂S₂ ligand shifts potential compared to N₆ ligand. scielo.org.mx
[Ni(bdahp)]²⁺ Ni(II)/Ni(I) More Negative Acetonitrile N₆ ligand results in a more negative reduction potential. scielo.org.mx

Beyond just determining potentials, CV provides deep insights into the mechanisms of electron transfer. sciepub.com The shape of the CV wave and the relationship between peak current and scan rate reveal whether a redox process is reversible, quasi-reversible, or irreversible. nih.govresearchgate.net A reversible process typically involves a simple, fast electron transfer, while quasi-reversible or irreversible processes may involve slower electron transfer kinetics or coupled chemical reactions. uit.nosciepub.com Studies on polypyridine nickel complexes have shown that the nature of anionic ligands (e.g., halides vs. pseudohalides) can dictate the subsequent reaction pathway, leading to either comproportionation (Ni(II) + Ni(0) → 2Ni(I)) or disproportionation (2Ni(I) → Ni(II) + Ni(0)). nih.gov These electron-transfer events are fundamental to the behavior of nickel catalysts in cross-coupling reactions. nih.gov

Electrochemical techniques can be used not only to study but also to generate the catalytically active forms of nickel complexes. Many nickel-catalyzed reactions proceed through lower oxidation states, such as Ni(I) or Ni(0), which are often generated in situ from a stable Ni(II) precatalyst. The electrochemical reduction of a Ni(II)-2-phosphinopyridine complex can produce the highly reactive Ni(I) or Ni(0) species directly at an electrode surface. researchgate.netresearchgate.net These electrochemically generated species can then initiate a catalytic cycle. researchgate.net For example, the reduction of Ni(II) complexes is the first step in proposed mechanisms for catalytic hydrogen evolution, leading to the formation of a nickel-hydride intermediate. scielo.org.mxrsc.org This approach allows for the study of catalytic intermediates and can offer a controlled method for initiating catalysis without the need for chemical reductants.

Magnetic Susceptibility Measurement Methodologies for Spin State Investigations

The spin state of the nickel center is a crucial electronic property that dictates the complex's geometry, reactivity, and magnetic behavior. Magnetic susceptibility measurements are the primary method for determining this property. rsc.orgmdpi.com Nickel(II) (d⁸ configuration) can exist in a diamagnetic low-spin state (S=0), typically in square-planar geometries, or a paramagnetic high-spin state (S=1), usually in octahedral or tetrahedral geometries. researchgate.netdigitellinc.com

The measurement is often conducted over a range of temperatures using a SQUID (Superconducting Quantum Interference Device) magnetometer. The data are typically presented as a plot of χₘT versus temperature (where χₘ is the molar magnetic susceptibility and T is the temperature). For a simple paramagnetic, high-spin Ni(II) complex with no magnetic interactions between metal centers, the value of χₘT remains constant as the temperature is lowered and is close to the expected spin-only value (around 1.0 cm³ mol⁻¹ K for S=1, g=2.0). mdpi.com

In dinuclear or polynuclear complexes, these measurements can reveal magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the nickel centers. nih.govrsc.org For mononuclear high-spin Ni(II) complexes, a decrease in the χₘT product at low temperatures is often indicative of zero-field splitting (ZFS), a key parameter in the study of single-molecule magnets. mdpi.com

Table 2: Magnetic Properties of Representative Nickel(II) Complexes This table is interactive. Users can sort the data by clicking on the column headers.

Complex Type Geometry Spin State (S) χₘT at Room Temp. (cm³ mol⁻¹ K) Key Findings Reference
Mononuclear Ni(II) terpyridine Octahedral 1 (High-Spin) 1.17 - 1.19 Corresponds to magnetically isolated spin triplets; shows zero-field splitting at low temp. mdpi.com
Dinuclear Ni(II) amine/acetate Octahedral 1 per Ni(II) Not specified Weak ferromagnetic exchange interaction (J = 2.5(7) cm⁻¹) between Ni centers. nih.gov

Mechanistic Investigations of Catalytic Processes Mediated by Pyridine, 2 Phosphino , Nickel Complexes

General Principles of Nickel-Catalyzed Reactions

Nickel-catalyzed reactions have become a cornerstone of modern synthetic chemistry, offering an earth-abundant and often more reactive alternative to precious metals like palladium. nih.govchimia.ch A key feature of nickel is its ability to access a variety of oxidation states, typically ranging from Ni(0) to Ni(IV), which allows for diverse reactivity patterns. nih.gov Unlike palladium, which predominantly proceeds through two-electron processes involving Pd(0) and Pd(II) intermediates, nickel can readily participate in both one-electron (radical) and two-electron pathways. nih.govchimia.ch This versatility stems from nickel's smaller nuclear radius, lower electronegativity, and higher pairing energy compared to its heavier group 10 congeners. nih.govchimia.ch

The ancillary ligand plays a crucial role in modulating the steric and electronic properties of the nickel center, thereby dictating the course of the reaction. princeton.edu Pyridine (B92270), 2-phosphino- ligands are a class of P,N-hybrid ligands that combine the σ-donating properties of the phosphine (B1218219) group with the π-accepting capabilities of the pyridine ring. This combination influences the stability of various intermediates and transition states within the catalytic cycle. researchgate.net The choice of ligand can determine the preference for a specific mechanistic pathway; for instance, phosphine-ligated nickel catalysts often favor closed-shell, two-electron oxidative addition, whereas nitrogen-based ligands can promote one-electron pathways. nsf.gov The ability of nickel to operate via multiple mechanistic manifolds, such as Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles, is central to its broad utility in cross-coupling and other transformations. nih.govprinceton.edu

Elucidation of Catalytic Cycles

Understanding the complete catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the active catalytic species, all intermediates, and the rate-determining steps.

For nickel complexes with related P,N-ligands, various steps have been identified as turnover-limiting. In some cross-electrophile coupling reactions, the reduction of a Ni(II) intermediate to the active Ni(0) species is the rate-determining step. youtube.com In other systems, such as the electrochemical production of hydrogen catalyzed by nickel complexes with cyclic phosphine ligands containing pendant nitrogen bases, H₂ elimination or an intramolecular proton transfer from a doubly protonated intermediate appears to be the rate-limiting step at high acid concentrations. nih.gov Conversely, for the catalytic oxidation of H₂, the initial hydrogen addition to the Ni(II) complex is the rate-determining step. nih.gov

In certain catalytic cycles, Ni(I) species, while being key intermediates in some pathways, can also act as off-cycle resting states, potentially slowing down traditional Ni(0)/Ni(II) catalysis. ucla.edu The specific nature of the phosphinopyridine ligand and the reaction conditions, including the co-catalyst used, can significantly influence both the resting state and the turnover-limiting step. For example, in ethylene (B1197577) oligomerization catalyzed by [NiCl₂(P,N)] complexes, the nature and amount of the aluminoxane co-catalyst affect the turnover frequency, suggesting that steps involving the co-catalyst are kinetically significant. researchgate.netacs.org

Table 1: Ethylene Oligomerization Activity with Phosphinopyridine Nickel Complexes

PrecatalystCo-catalyst (Equivalents)Activity (mol C₂H₄ / mol Ni·h)Butene Selectivity (%)
11 AlEtCl₂ (6)61,000-
12 AlEtCl₂ (2)-92
[Ni{bis(2-picolyl)phenylphosphine}Cl₂] AlEtCl₂ (10)61,800-
[Ni{bis(2-picolyl)phenylphosphine}Cl₂] MAO (200)12,20091
[Ni{bis(4,4-dimethyl-2-oxazolylmethyl)phenylphosphine}Cl₂] AlEtCl₂ (6)-90
[Ni{bis(4,4-dimethyl-2-oxazolylmethyl)phenylphosphine}Cl₂] MAO (400)-92

Data sourced from multiple studies on ethylene oligomerization using P,N-ligated nickel complexes. researchgate.netnih.gov

The catalytic versatility of nickel is intrinsically linked to its ability to cycle through multiple oxidation states.

Ni(0): Ni(0) complexes are often the starting point for catalytic cycles, particularly in cross-coupling reactions. They are typically generated in situ from a Ni(II) precatalyst or used directly, like Ni(COD)₂. The primary role of the electron-rich Ni(0) center is to undergo oxidative addition with an electrophile, initiating the catalytic cycle. youtube.comnih.gov

Ni(I): The paramagnetic Ni(I) oxidation state is a crucial intermediate in a growing number of nickel-catalyzed reactions, including those involving photoredox, electrocatalysis, and cross-electrophile couplings. nih.govucla.edu Ni(I) species can be formed by the one-electron reduction of Ni(II) precursors or by the comproportionation of Ni(0) and Ni(II) complexes. ucla.eduprinceton.edu These intermediates can then participate in their own catalytic cycles, for example, by undergoing oxidative addition with an aryl halide. princeton.edu While essential for many modern transformations, Ni(I) species have also been identified as off-cycle intermediates that can hinder traditional Ni(0)/Ni(II) catalytic pathways. ucla.edu

Ni(II): Ni(II) is a robust and common oxidation state for nickel. In a standard cross-coupling cycle, a Ni(II) species is formed upon oxidative addition of an electrophile to a Ni(0) center. princeton.edunih.gov This intermediate then typically undergoes transmetalation with a nucleophilic partner. However, the subsequent C-C or C-heteroatom bond-forming reductive elimination from a Ni(II) center can be kinetically challenging and often represents a significant energy barrier in the catalytic cycle. rsc.org Many phosphinopyridine nickel precatalysts are synthesized as stable Ni(II) complexes. researchgate.netacs.org

Ni(III): High-valent Ni(III) intermediates, once considered rare, are now recognized as key to enabling challenging bond formations. nih.gov Reductive elimination from a Ni(III) center is generally much more facile than from its Ni(II) counterpart. princeton.edu Access to the Ni(III) state is often achieved through the oxidation of a Ni(II) intermediate, a process that can be facilitated by external oxidants or, more recently, by photoredox catalysts under visible light irradiation. princeton.edursc.org This strategy has been pivotal in developing previously elusive transformations, such as C-O cross-couplings, by providing a lower-energy pathway for the critical reductive elimination step. princeton.edu

Elementary Steps in Catalytic Pathways

Catalytic cycles are composed of a sequence of fundamental organometallic reactions known as elementary steps. For phosphinopyridine nickel-catalyzed processes, oxidative addition and reductive elimination are two of the most critical steps.

Oxidative addition is frequently the initial step in a catalytic cross-coupling cycle, where a substrate (e.g., an aryl halide) adds to the low-valent nickel center, increasing the metal's oxidation state and coordination number. chimia.ch For Ni(0) complexes, this process can occur through two main mechanistic pathways. nih.gov

Two-Electron Pathway: This pathway involves a concerted, SN2-type mechanism, leading to a diamagnetic Ni(II) product. It is often favored for nickel complexes bearing phosphine ligands. nsf.gov

One-Electron (Radical) Pathway: This pathway proceeds through single-electron transfer (SET) steps. It can involve an outer-sphere electron transfer to form a radical anion, which then collapses to the Ni(II) product, or it can generate a Ni(I) species and an organic radical that diffuse apart. chimia.chnih.gov

The choice between these pathways is influenced by the ligand, the substrate's electronic properties, and the halide. nih.gov Mechanistic studies, including those using radical clock substrates, have been instrumental in delineating these pathways. nih.gov In some domino reactions catalyzed by P,N-ligated nickel complexes, the oxidative addition step has been identified as the rate-determining step of the entire catalytic sequence. youtube.com

Reductive elimination is the final, bond-forming step in many cross-coupling cycles, where two ligands on the nickel center couple and are expelled as the final product, while the nickel center is reduced in oxidation state (e.g., from Ni(II) to Ni(0) or Ni(III) to Ni(I)). princeton.eduyoutube.com

Reductive elimination from four-coordinate Ni(II) complexes can be a challenging step with a high activation barrier. rsc.org Several strategies have been identified to facilitate this crucial transformation:

Steric Encumbrance: Increasing the steric bulk of the ancillary ligand, such as the phosphinopyridine ligand, can promote reductive elimination. The steric pressure distorts the complex from an ideal square planar geometry, moving it closer to the geometry of the transition state for reductive elimination, thereby lowering the activation energy. nih.govnih.gov

Ligand Dissociation: Dissociation of a ligand to form a three-coordinate, T-shaped Ni(II) intermediate can significantly lower the barrier for reductive elimination.

Oxidation to Ni(III): As mentioned previously, oxidizing the Ni(II) center to Ni(III) dramatically accelerates the rate of reductive elimination. This is a key principle behind dual catalytic systems that merge nickel catalysis with photoredox catalysis. princeton.edu The resulting Ni(I) species can then be reduced back to Ni(0) to complete the cycle. princeton.eduresearchgate.net

Computational and experimental studies, including kinetic analyses and stoichiometric reactions, have been vital in understanding the factors that control the facility of reductive elimination from these nickel complexes. youtube.comrsc.orgnih.gov

Ligand Exchange Dynamics and their Impact on Activity

Ligand exchange dynamics play a pivotal role in the catalytic cycle of pyridine, 2-phosphino-, nickel complexes, influencing both catalyst activation and deactivation pathways. The lability of ligands coordinated to the nickel center is crucial for creating vacant sites required for substrate binding and subsequent catalytic transformations. Conversely, unwanted ligand dissociation can lead to catalyst deactivation.

The process of dynamic ligand exchange has been identified as a key mechanism for controlling the redox states of nickel catalysts, thereby enabling challenging cross-electrophile coupling reactions. nih.gov In some systems, a complex series of ligand exchange reactions facilitates the electrochemical generation of highly reactive Ni(0)(phosphine) complexes from Ni(II) precursors at mild potentials. nih.gov For instance, a weakly bound ligand can be displaced upon electroreductive activation, and subsequent re-coordination of a different, desired ligand (e.g., a phosphine) to an aryl-nickel intermediate can be the critical step for product formation. nih.gov This choreographed exchange allows for the selective activation of different electrophiles, expanding the scope of C-C bond-forming methodologies. nih.gov

The following table presents a comparison of calculated ligand dissociation energies for different nickel bis(phosphinopyridyl) complexes in various oxidation states, highlighting the impact on catalytic stability.

Table 1. Calculated Ligand Dissociation Energies (ΔGdiss) and Turnover Numbers (TON) for Selected Nickel Complexes

ComplexOxidation StateΔGdiss (eV)Observed TON
Complex 1[Ni(I)]+1.02Higher
Complex 2[Ni(I)]+0.82Lower
Complex 3[Ni(I)]+1.01-

**4.3.4. Insertion Reactions (e.g., Olefin, Alkyne, CO₂) **

Insertion reactions are fundamental steps in many catalytic processes mediated by pyridine, 2-phosphino-, nickel complexes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions involve the insertion of an unsaturated molecule, such as an olefin, alkyne, or carbon dioxide, into a nickel-carbon or nickel-hydride bond.

Olefin and Alkyne Insertion: The insertion of olefins into Ni-C bonds is a key step in polymerization and oligomerization reactions. capes.gov.br Nickel(II) complexes bearing phosphino-oxazoline ligands, upon activation, show high activity for ethylene oligomerization. capes.gov.br Similarly, in cycloaddition reactions, the insertion of an alkyne into a nickelacycle intermediate is a crucial step for constructing larger ring systems, such as pyridines and seven-membered rings. nih.gov For example, a proposed mechanism for pyridine synthesis involves the oxidative coupling of a diyne and a nitrile on the nickel center to form a Ni-azacycloheptatriene intermediate via alkyne insertion. nih.gov

Carbon Dioxide Insertion: The utilization of carbon dioxide (CO₂) as a C1 building block is a significant area of research. Nickel complexes, including those with phosphine ligands, are effective catalysts for carboxylation reactions. The mechanism often involves the insertion of CO₂ into a Ni-C or Ni-H bond. While many catalytic cycles propose the involvement of Ni(I) intermediates, direct experimental evidence for CO₂ insertion into Ni(I)-alkyl bonds has been crucial for validating these mechanisms. nih.gov Studies have shown that (phosphine)Ni(I)-alkyl complexes can undergo rapid CO₂ insertion at room temperature, a rate significantly faster than that for analogous Ni(II) complexes. nih.gov This supports the proposed pathway where a Ni(0) species activates a substrate, is oxidized to Ni(II), reduced in situ to Ni(I), and then undergoes carboxylation. nih.gov

Similarly, the insertion of CO₂ into a nickel-hydride bond to form a nickel-formate intermediate is a key step in CO₂ hydrogenation. mdpi.com DFT studies on (PCP)Ni-H systems reveal a multi-step mechanism:

Hydride Transfer: The hydride ligand attacks the carbon atom of CO₂, forming a Ni-(H)-formate intermediate. mdpi.com

Rearrangement: The initial formate (B1220265) rearranges to a more stable Ni-(O)-formate species. mdpi.com

Isomerization: The Ni-(O)-formate may undergo further isomerization. mdpi.com

The nature of the phosphine ligand, including both steric and electronic properties, significantly influences the energetics of this insertion process. mdpi.com

Proton Transfer Pathways

Proton transfer is a critical mechanistic step in catalytic reactions that involve the making or breaking of bonds to hydrogen, such as H₂ evolution and oxidation. In catalysts like [Ni(P₂N₂)₂]²⁺ complexes, where the phosphine ligands are appended with nitrogen atoms (e.g., pyridyl or other amines), these secondary coordination sphere functionalities play a direct role in proton management. pnnl.gov

The positioning of the protonated amine groups relative to the nickel center is essential for catalytic activity. pnnl.gov Isomers are classified based on the location of the N-H bonds: endo (towards the nickel) or exo (away from the nickel). The endo/endo isomer, where both protons are positioned near the metal center, is considered the most catalytically productive for H₂ formation or cleavage. pnnl.gov This proximity is believed to facilitate the reaction between a proton and a nickel-hydride intermediate. pnnl.gov

Steric Influence: Protonation is often kinetically favored at the less sterically hindered exo position, leading to the formation of less productive isomers. pnnl.gov

Isomerization Steps: The conversion from an exo to an endo configuration is crucial for catalytic turnover and can be rate-limiting. This isomerization can involve intermolecular proton transfers (mediated by an external base or proton source) and intramolecular transfers, potentially mediated by the metal center itself. pnnl.gov

These studies underscore the importance of precise proton delivery and removal, highlighting how ligand design that controls the positioning and acidity of proton relays can be used to optimize catalyst performance. pnnl.gov

Identification and Characterization of Reaction Intermediates

Elucidating a catalytic mechanism requires the identification and characterization of key intermediates that lie on the reaction pathway. For pyridine, 2-phosphino-, nickel-mediated catalysis, a variety of spectroscopic and analytical techniques are employed to trap and study these often transient species.

In photocatalytic hydrogen evolution, reduced nickel species are critical intermediates. Chemical reduction can be used to generate and characterize these species. For example, the reduction of a Ni(II) bis(phosphinopyridyl) complex allows for the spectroscopic observation of the corresponding Ni(I) and Ni(0) states using techniques like UV-vis-NIR spectroscopy. acs.org These studies help confirm the accessibility of the low-valent nickel centers required for catalysis. acs.org

In C-H amination reactions catalyzed by nickel-dipyrrin complexes (structurally related systems featuring a nitrogen-donor ligand), the resting state of the catalyst has been identified through multinuclear NMR spectroscopy during the catalytic process. nih.gov These in-situ measurements revealed the presence of a nickel iminyl radical species, which was proposed to be the catalyst's resting state. nih.gov This intermediate forms after the initial substrate coordination and release of dinitrogen, awaiting the rate-determining hydrogen atom abstraction step. nih.gov

Furthermore, in cross-coupling reactions involving radical pathways, high-valent nickel species are often proposed. nih.gov The catalytic cycle can involve the capture of an alkyl radical by a Ni(II) complex, leading to the formation of a transient Ni(III) intermediate, which then undergoes reductive elimination to form the product. nih.gov While often too short-lived for direct isolation, the existence of these intermediates is supported by kinetic data, product analysis, and computational modeling.

The table below summarizes key intermediates identified in various nickel-catalyzed reactions and the methods used for their characterization.

Table 2. Characterization of Reaction Intermediates in Nickel Catalysis

Catalytic ProcessIdentified IntermediateCharacterization Method(s)Reference
Photocatalytic H₂ EvolutionNi(I) and Ni(0) speciesChemical Reduction, UV-vis-NIR Spectroscopy acs.org
C-H AminationNickel iminyl radicalIn-situ Multinuclear NMR Spectroscopy nih.gov
Cross-Electrophile CouplingNi(III) speciesKinetic Studies, Product Analysis, Computational Modeling nih.gov
H₂ Oxidation/ProductionProtonated isomers (endo/exo)NMR Spectroscopy, pKa measurements pnnl.gov

Kinetic and Isotope Effect Studies for Mechanism Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step, the composition of the transition state, and the species present in the catalyst's resting state. When combined with kinetic isotope effect (KIE) measurements, these studies offer powerful evidence for the nature of bond-breaking and bond-forming events.

A notable example is the investigation of a nickel-catalyzed C-H amination reaction. nih.gov By monitoring the reaction progress over time using NMR spectroscopy, the reaction rates were determined. The reaction was found to have a first-order dependence on the catalyst concentration and a zeroth-order dependence on the substrate concentration. nih.gov This kinetic profile indicates that the catalyst resting state involves the substrate and the rate-determining step occurs after this state is formed. nih.gov

To probe the nature of the C-H bond activation step, an intermolecular KIE experiment was performed by comparing the reaction rates of a non-deuterated substrate and its deuterated analogue. A large, primary KIE value of 31.9 ± 1.0 was measured. nih.gov This exceptionally large value is indicative of a radical-based hydrogen atom abstraction (HAA) mechanism and suggests that quantum mechanical tunneling plays a significant role in the transition state, as such values are well beyond the semi-classical limit predicted by zero-point energy differences alone. nih.gov

Furthermore, Eyring analysis, performed by studying the reaction at various temperatures, provided the activation parameters for the reaction.

Table 3. Kinetic and Activation Parameters for a Nickel-Catalyzed C-H Amination Reaction nih.gov

ParameterValueMechanistic Implication
Reaction Order (Catalyst)First OrderCatalyst is involved in the rate-determining step.
Reaction Order (Substrate)Zeroth OrderSubstrate is fully bound to the catalyst before the rate-determining step.
Kinetic Isotope Effect (kH/kD)31.9 ± 1.0Rate-determining C-H bond cleavage via H-atom abstraction with significant tunneling.
Activation Enthalpy (ΔH‡)13.4 ± 0.5 kcal/molA highly ordered transition state, consistent with a constrained HAA step.
Activation Entropy (ΔS‡)-24.3 ± 1.7 cal/mol·K

These combined kinetic and isotope effect studies provide compelling evidence for a catalytic cycle involving rapid formation of a nickel iminyl radical, a rate-determining hydrogen atom abstraction with significant tunneling, and subsequent radical recombination to form the product. nih.gov

Role of Synergistic Metal-Ligand Cooperation in Catalysis

Synergistic metal-ligand cooperation (MLC) describes a catalytic paradigm where the ligand is not merely a passive spectator controlling the steric and electronic environment of the metal. Instead, the ligand actively participates in bond activation, substrate binding, or proton/electron transfer events. In pyridine, 2-phosphino-, nickel complexes, this cooperation is manifest in several ways.

The bifunctional nature of the pyridine-phosphine ligand itself is a form of cooperation. The phosphine donor, a soft Lewis base, effectively binds to the soft nickel center, while the pyridine moiety, a π-accepting N-heterocycle, can stabilize low-valent nickel intermediates (Ni(I), Ni(0)) through π-backbonding. acs.org This dual electronic character is crucial for catalytic cycles that involve redox changes at the metal center, enhancing the stability of key catalytic intermediates and preventing catalyst decomposition. acs.org

A more active form of MLC occurs when the ligand framework contains reactive sites. For instance, in nickel complexes designed for H₂ production and oxidation, pendant amines on the phosphine ligands act as proton relays. pnnl.gov The cooperation between the nickel center (which binds hydride) and the ligand-based amine (which binds a proton) is essential for facilitating the heterolytic cleavage or formation of the H-H bond. pnnl.gov The efficiency of the catalysis is directly tied to the ability of the ligand to position these protons correctly (endo vs. exo) relative to the metal's active site, demonstrating a sophisticated level of cooperation that mimics the active sites of hydrogenase enzymes. pnnl.gov

This concept can be extended to ligands that can be deprotonated to create an anionic donor site, making the ligand "non-innocent." While well-documented in palladium catalysis with ligands like [2,2′-bipyridin]-6(1H)-one, the principle applies to nickel systems where a ligand can be deprotonated to assist in a C-H activation step, working in concert with the metal center to overcome high activation barriers. rsc.org This synergistic action, where both the metal and the ligand participate directly in bond-breaking and making, opens up new reaction pathways and can lead to significantly enhanced catalytic activity under milder conditions. rsc.org

Theoretical and Computational Chemistry Studies of Pyridine, 2 Phosphino , Nickel Complexes

Density Functional Theory (DFT) Applications in Mechanism Elucidation

Density Functional Theory (DFT) has been extensively employed to elucidate the reaction mechanisms of pyridine (B92270), 2-phosphino-, nickel complexes in various catalytic processes. These computational studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

For instance, in the context of photocatalytic hydrogen evolution, DFT calculations have been instrumental in mapping out the plausible reaction pathways. One proposed mechanism, supported by DFT, is an EECC (electrochemical-electrochemical-chemical-chemical) pathway. This process involves two successive single-electron reductions of the initial Ni(II) complex, followed by two protonation steps to generate hydrogen gas. DFT calculations have shown that the initial one-electron reduction of the square-planar Ni(II) complex to a Ni(I) species retains the square-planar geometry. However, the subsequent reduction to a Ni(0) state induces a geometric shift to a tetrahedral configuration due to the double occupancy of the dx²-y² orbital.

Furthermore, DFT studies have been used to explain unexpected ligand transformations that occur under nickel metal mediation. By calculating the energies of different states, researchers can rationalize the formation of transformed ligands, such as 1,3,5-triazapentadienato(imidoylamidinato) from 2-cyanopyrimidine (B83486) in the presence of hydroxylamine (B1172632) hydrochloride and a nickel source. These calculations help to understand the synthetic pathways leading to the formation of either mononuclear square-planar or dinuclear distorted octahedral nickel complexes.

In the study of nickel-catalyzed cross-electrophile alkene difunctionalization, DFT has been used to model the reaction's free-energy surface. pitt.edu These models help to hypothesize and confirm the selectivity of the reaction, suggesting that different nickel intermediates are involved in the selective oxidative addition of different electrophiles. pitt.edu

DFT has also been applied to investigate the mechanism of proton reduction catalyzed by nickel pyridinethiolate complexes. rsc.org These calculations support the experimentally proposed catalytic cycle, providing insights into the geometries and electronic localizations of the reaction intermediates. rsc.org It was found that protonation of the pyridyl nitrogen is a key step that lowers the reduction potential of the catalyst, enabling its reduction by a photosensitizer and leading to ligand dechelation to create a vacant coordination site for subsequent steps. rsc.org

Reaction Pathway Modeling and Energy Profile Calculations

A significant strength of computational chemistry is its ability to model entire reaction pathways and calculate the associated energy profiles. This allows for the identification of intermediates, transition states, and the rate-determining steps of a catalytic cycle.

For the hydrogen evolution reaction (HER) catalyzed by square-planar nickel bis(phosphinopyridyl) complexes, DFT calculations have been used to evaluate different potential pathways for H₂ formation. One considered pathway involves the binding of a second proton to a dissociated pyridine moiety, followed by coupling with a nickel-hydride species. However, DFT calculations revealed a high free energy barrier for this pathway, suggesting it is less likely to occur.

The energy profile for a nickel-catalyzed direct C(sp³)–H alkylation has been computed, displaying the free energies of the various singlet, triplet, and doublet electronic states along the reaction coordinate. researchgate.net Such detailed energy profiles are invaluable for understanding the energetic landscape of the entire catalytic cycle. researchgate.net

Computational studies on nickel pincer complexes have also provided insights into β-hydrogen elimination reactions. The calculated activation barriers for different substrates, such as alkoxy, thiolate, and amido ligands, have been compared. For instance, with an amido ligand containing an α-hydrogen, the activation barrier for α-abstraction was found to be the highest, indicating that the formation of a nickel imido complex via this route is unlikely.

Below is a table summarizing selected calculated energy values for intermediates in a proposed catalytic cycle for proton reduction by a nickel pyridinethiolate complex.

IntermediateStateRelative Free Energy (kcal/mol)
3 Triplet-61.7 (relative to singlet)
6 Triplet-35.6 (relative to singlet)
Data sourced from DFT calculations on nickel pyridinethiolate complexes, highlighting the energetic favorability of triplet states for certain intermediates. rsc.org

Electronic Structure Analysis and Orbital Contributions

Understanding the electronic structure of pyridine, 2-phosphino-, nickel complexes is fundamental to comprehending their reactivity. DFT calculations provide detailed information about molecular orbitals, their energies, and their contributions from different fragments of the complex.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. In studies of octahedral nickel(II) complexes derived from N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide, it was found that the metal complexes have a lower HOMO-LUMO energy gap compared to the free ligand, indicating that the complexes are more reactive. The negative values of the occupied molecular orbital energies are indicative of the chemical stability of the molecules.

The composition of the frontier orbitals reveals the nature of electronic transitions and the sites of reactivity. For example, in some pyridine-phosphine nickel complexes, the HOMO may be localized on the metal d-orbitals, while the LUMO may be centered on the π* orbitals of the pyridine ring. This suggests that the lowest energy electronic transition would have a metal-to-ligand charge transfer (MLCT) character.

In the context of photocatalytic hydrogen evolution, DFT calculations have shown that the reduction of a Ni(II) complex to Ni(0) leads to the double occupancy of the nickel dx²-y² orbital. This change in electronic configuration is responsible for the observed change in geometry from square-planar to tetrahedral.

Spin density maps, which can be calculated using DFT, are particularly useful for understanding the electronic structure of paramagnetic species. For a triplet nickel hydride intermediate in a proton reduction cycle, the spin density was found to be distributed on both the nickel center and the hydride, confirming its character. In contrast, for another triplet intermediate, the spin density was primarily located on a protonated ligand, indicating that the second reduction in the catalytic cycle is ligand-based rather than metal-centered. rsc.org

The following table presents calculated HOMO and LUMO energies and their gap for a ligand and its corresponding nickel(II) complexes.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Ligand (HL¹) -6.01-1.544.47
Complex 1 -5.98-2.313.67
Complex 2 -5.87-2.433.44
Data for N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide (HL¹) and its nickel(II) complexes, showing the decrease in the HOMO-LUMO gap upon complexation.

Ligand-Metal Interaction Computations

The nature of the interaction between the pyridine, 2-phosphino- ligand and the nickel center is a key determinant of the complex's properties and reactivity. Computational studies allow for a detailed analysis of these interactions.

The coordination of the ligand to the nickel center can be described in terms of σ-donation from the phosphorus and nitrogen atoms to the metal, and π-back-donation from the metal d-orbitals to the π* orbitals of the pyridine ring. The strength of these interactions can be modulated by modifying the electronic properties of the ligand. For example, the introduction of Lewis acids to the pyridine nitrogen can make the pyridine ring more electron-deficient, which in turn strengthens the interaction between the nickel center and the π-system of the pyridine. This can be observed computationally through changes in bond lengths and orbital energies.

In some cases, the pyridine ring can coordinate to the nickel center not only through the nitrogen atom but also through its π-system, leading to η² or η¹ coordination modes. DFT calculations can help to determine the preferred coordination mode and the energetic consequences of such interactions. These calculations have shown that nickel coordination can lead to a disruption of the pyridine's aromaticity, as indicated by the localization of double and single bond character within the ring.

Furthermore, computational methods can be used to study weaker interactions, such as those between pendant functional groups on the ligand and substrates or other parts of the complex. For instance, in nickel complexes with cyclic phosphine (B1218219) ligands bearing pendant amines, DFT calculations have indicated that an initial intermediate in the reaction with hydrogen is a Ni(II) dihydrogen complex. In some cases, the dihydrogen ligand is coordinated asymmetrically, with one hydrogen atom showing a closer interaction with the pendant amine.

Prediction of Reactivity and Selectivity

A major goal of computational chemistry in catalysis is to predict the reactivity and selectivity of complexes, thereby guiding the design of more efficient catalysts. For pyridine, 2-phosphino-, nickel complexes, DFT calculations have been successfully used to predict their behavior in various reactions.

The reactivity of these complexes can be tuned by altering the steric and electronic properties of the phosphine and pyridine moieties. For example, in the metal-free phosphination of pyridine, DFT calculations have shown that the reaction mechanism and the rate-determining step are dependent on the nature of the phosphine used. Energy decomposition analysis of the transition states revealed that steric hindrance in the phosphine plays a crucial role in the site-selective formation of the phosphonium (B103445) salt. Furthermore, the electronic effects of substituents on the phosphine were analyzed, showing that electron-withdrawing groups decrease the nucleophilicity of the phosphine, while electron-donating groups increase it.

In nickel-catalyzed cross-electrophile alkene difunctionalization, DFT has been employed to understand and predict the observed regioselectivity. pitt.edu By calculating the energy profiles for different possible reaction pathways, researchers can determine which pathway is energetically favored. pitt.edu For instance, the preferential reactivity of a Ni(0) complex with phenyl iodide over butyl iodide was rationalized through the analysis of the oxidative addition transition states. pitt.edu Similarly, the selectivity of the second oxidative addition step was explained by comparing the energies of different possible transition states, such as Sₙ2-type versus iodine atom transfer pathways. pitt.edu

The prediction of selectivity is often a complex interplay of steric and electronic factors. Computational models can dissect these contributions. For example, distortion/interaction analysis can be used to understand the origins of activation barriers. This analysis separates the energy required to distort the reactants into their transition state geometries from the interaction energy between the distorted fragments. Such detailed analyses provide a deeper understanding of the factors controlling selectivity and can guide the rational design of new ligands and catalysts for specific applications.

Future Research Directions and Outlook in Pyridine, 2 Phosphino , Nickel Complex Chemistry

Development of Next-Generation Catalyst Design Principles

The rational design of catalysts is a cornerstone for future innovation. A primary focus will be on moving beyond trial-and-error approaches to a more predictive understanding of how ligand and complex structure dictates catalytic performance. Key principles guiding the next generation of pyridine (B92270), 2-phosphino-, nickel catalysts include:

Ligand-Centric Design: The design of the ligand, rather than just the activation process, is a predominant focus for achieving a wider range of polyolefin micro- and macrostructures. researchgate.net The inherent properties of nickel, such as its facile oxidative addition and access to multiple oxidation states, are increasingly being leveraged to develop innovative reactions. nih.gov

Steric and Electronic Tuning: The installation of sterically bulky substituents at axial positions on the metal and ortho positions on the ligands is a proven strategy. acs.org Combining this with the fine-tuning of electronic properties through different substituents allows for precise control over catalyst activity and stability. acs.org For instance, research on phosphine-sulfonate nickel catalysts has shown that these modifications can lead to high-performance catalysts for ethylene (B1197577) polymerization. acs.org

Stable Precatalyst Formulation: A move towards designing air-stable alkyl- or aryl-functionalized Ni(II) precatalysts is anticipated. researchgate.net This approach eliminates the need for in-situ alkylating agents and simplifies the activation process to a mere halide abstraction to generate the active cationic complex. researchgate.net

Harnessing Labile Ligands: The strategic use of labile ligands can significantly influence catalytic activity. In one study, a nickel catalyst featuring a pyridine ligand demonstrated four to five times higher catalytic activity in ethylene copolymerization compared to a similar complex with a PEt3 ligand. nih.gov

Exploration of Novel Ligand Architectures for Enhanced Performance

The architecture of the P,N-ligand is critical to the catalytic activity and selectivity of the nickel center. researchgate.net Future research will delve into more complex and tailored ligand frameworks to push the boundaries of performance.

Bulky and Functionalized Pyridines: The synthesis of bulky phosphino-pyridine ligands, such as 6-mesityl-2-((diarylphosphino)methyl)pyridine, has yielded nickel complexes that are highly active for ethylene polymerization upon activation with methylaluminoxane (B55162) (MAO). researchgate.netacs.org Further exploration of sterically demanding groups on the pyridine ring is expected to enhance catalyst stability and influence polymer properties.

Varied Ligand Backbones: The spacer connecting the phosphine (B1218219) and pyridine moieties plays a crucial role. Systematic studies comparing different backbones, such as the CH₂CH₂ spacer in 2-[2-(diphenylphosphino)ethyl]pyridine versus an isosteric CH₂-O spacer, have revealed significant impacts on the resulting complex's geometry (dinuclear vs. mononuclear) and catalytic behavior in ethylene oligomerization. acs.org

Macrocyclic and Heterocyclic Frameworks: Incorporating the pyridine-phosphine motif into larger structures, like the 1,5-diaza-3,7-diphosphacyclooctane framework, has led to the development of novel P,N-heterocycles. researchgate.net Nickel(II) complexes of these ligands have shown promise as efficient catalysts for hydrogen oxidation, with performance correlating to the complex's redox properties. researchgate.net The reactivity of phosphomacrocycles like 6-phenyl-15-aza-6-phospha-3,9-dithiabicyclo nih.govnih.govuwa.edu.aupentadeca-1(15),11,13-triene with Ni(II) salts has been shown to yield various octahedral complexes, demonstrating the versatility of these architectures. nih.gov

Table 1: Impact of Ligand Architecture on Ethylene Oligomerization/Polymerization
Ligand TypeNickel Complex CatalystObservationReference
Bulky Phosphino-PyridineNi(II) complex with 6-mesityl-2-((diarylphosphino)methyl)pyridineHighly active for ethylene polymerization (with MAO, Al/Ni = 150) and di-/trimerization (Al/Ni = 500). researchgate.netacs.org researchgate.netacs.org
Phosphino-Pyridine with -CH₂CH₂- spacer[Ni(P,N)Cl₂] where P,N = 2-[2-(diphenylphosphino)ethyl]pyridineForms a dinuclear complex; highly active for ethylene oligomerization with TOF values up to 207,600. acs.org acs.org
Phosphinitopyridine with -CH₂-O- spacer[Ni(P,N)Cl₂] where P,N = 2-methyloxy(diphenylphosphino)pyridineForms a mononuclear complex; shows high selectivity for C₄ olefins (up to 93%). acs.org acs.org

Integration into Multimetallic and Synergistic Catalysis Systems

The concept of cooperativity, where multiple metal centers or catalysts work in concert, opens up new catalytic paradigms.

Bimetallic and Alloy Systems: The development of bimetallic catalysts, such as Ni-Fe alloys, has shown that the synergistic effect between two different metals can enhance catalytic activity and stability. nih.gov Applying this principle, the design of heterobimetallic complexes incorporating the pyridine, 2-phosphino-, nickel motif alongside another metal could lead to catalysts with unique reactivity for transformations like reductive amination. nih.gov

Multinuclear Complexes: Ligand design can intentionally or unintentionally lead to the formation of multinuclear complexes. For example, attempts to synthesize a chloro-analogue of a PSP-coordinated nickel complex resulted in a multinuclear species, [Ni₂(Ph₂PSS)₂(Ph₂PS)(Ph₂P)], through ligand rearrangement. chemrxiv.org Understanding and controlling such processes could provide a route to novel multimetallic catalysts.

Dual Catalysis Systems: A major area of growth is the merger of nickel catalysis with other catalytic cycles, particularly photoredox catalysis. princeton.edu Researchers have demonstrated that an electrochemically inactive Ni⁰(phosphine) complex can work in tandem with an electrochemically active (pyridyl)Ni complex to achieve previously incompatible cross-electrophile couplings. nih.gov This dynamic ligand exchange strategy allows for selective activation of different electrophiles. nih.gov Similarly, combining a nickel catalyst with a photocatalyst can unlock new reaction pathways by accessing alternative nickel oxidation states that are difficult to achieve through traditional methods. princeton.edu

Advancements in Sustainable and Green Chemical Processes

Future developments will be increasingly judged by their environmental footprint, pushing research towards greener synthetic methods.

Mechanochemistry: The use of solvent-free or solvent-minimized reaction conditions is a key goal for sustainable chemistry. researchgate.net Mechanochemical methods, such as high-speed ball milling, have been used for nickel-catalyzed cycloadditions, offering a green alternative to traditional solution-phase chemistry. acs.org This approach can also alter product selectivity, favoring cyclooctatetraene (B1213319) isomers over benzene (B151609) derivatives in alkyne cycloadditions. acs.org

Heterogeneous Catalysis: Supporting pyridine-phosphine nickel complexes on solid materials is a promising strategy for improving catalyst recyclability. A universal ion anchoring strategy has been developed for supported phosphine-phenolate Ni catalysts, and similar approaches could be adapted for pyridine-phosphine systems. nih.gov The use of mesoporous graphitic carbon nitride (mpg-CN) as a heterogeneous, all-organic photocatalyst in conjunction with a nickel catalyst for C(sp²)-S cross-coupling reactions exemplifies a green approach that facilitates easy catalyst recovery and reuse. rsc.org

Earth-Abundant Metal Catalysis: A primary driver for nickel catalysis research is the replacement of expensive and less abundant precious metals like palladium. researchgate.net Continued development of nickel phosphine-phosphite and related complexes for a wide range of cross-coupling reactions, such as Mizoroki-Heck and Suzuki-Miyaura, contributes to this sustainable goal. uwa.edu.au

Expanding Scope to New Chemical Transformations

While much research has focused on polymerization and oligomerization, the versatility of pyridine, 2-phosphino-, nickel complexes makes them candidates for a much broader range of chemical reactions.

Cross-Coupling Reactions: There is significant potential to expand the utility of these complexes in various cross-coupling reactions. Research has already demonstrated the efficacy of related nickel-phosphine systems in Kumada, Suzuki-Miyaura, and Mizoroki-Heck reactions. nih.govuwa.edu.auchemrxiv.org Future work will likely target more challenging couplings, including the activation of traditionally unreactive C-O and C-N bonds. nih.gov The development of catalysts for C(sp²)-S cross-coupling highlights this trend. rsc.org

Photocatalytic Hydrogen Production: Nickel complexes featuring phosphine and pyridine donors have shown exceptional stability and activity in the photocatalytic evolution of hydrogen from aqueous solutions. acs.orgacs.org The ligand framework plays a critical role by stabilizing the low-valent nickel intermediates (Ni⁺ and Ni⁰) necessary for the catalytic cycle. acs.org Further optimization of the pyridine-phosphine ligand structure could lead to even more efficient and durable systems for solar fuel generation.

C-H Activation: Direct C-H activation and functionalization is a major goal in modern synthesis. The unique electronic properties of nickel make it well-suited for this challenging transformation, and the design of specific pyridine-phosphine ligands could provide the necessary reactivity and selectivity to catalyze these reactions effectively. nih.gov

Table 2: Emerging Applications of Nickel-Phosphine/Pyridine Complexes
TransformationCatalyst SystemKey FindingReference
Ethene Oligomerization[NiCl₂(P-N)] / MAOHighly active, with TOFs up to 85 x 10³ (mol C₂H₄)·(mol Ni·h)⁻¹. acs.org acs.org
Kumada Coupling[NiHal₂(PSP)] (PSP = Ph₂PSPh₂)Shows great potential for coupling sterically demanding substrates. chemrxiv.org chemrxiv.org
Hydrogen Production (Electrocatalytic)[Ni(bdt)(dppf)]Fast and efficient with a turnover frequency of 1240 s⁻¹. nih.gov nih.gov
Hydrogen Production (Photocatalytic)Square-Planar Nickel Bis(phosphinopyridyl) ComplexesSustained photocatalytic activity due to ligand stabilization of low-valent Ni states. acs.org acs.org
C(sp²)-S Cross-CouplingNi catalyst with mpg-CN photocatalystAn efficient and sustainable method with easy catalyst recovery. rsc.org rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare pyridine-phosphino nickel complexes, and how are they characterized?

  • Methodology :

  • Synthesis : Reaction of nickel salts (e.g., NiBr₂(DME)) with 2-phosphino-pyridine ligands under inert conditions. Bulky ligands (e.g., 6-mesityl-2-((diarylphosphino)methyl)pyridine) require Suzuki coupling and phosphinylation steps .
  • Characterization : X-ray crystallography confirms square planar (Pd(II)) or tetrahedral (Ni(II)) geometries. Spectroscopic techniques (¹H/¹³C NMR, FTIR, UV-Vis) validate ligand coordination modes .
  • Example : A tridentate 2,6-bis[N-(1,1’-dimethyl-2’-hydroxy)carbamoyl]pyridine ligand coordinates via amide and pyridyl nitrogen atoms, forming a square planar Ni(II) complex with a coordinated water molecule .

Q. How do solvent and counterion choices influence the stability of pyridine-phosphino nickel complexes?

  • Methodology :

  • Stability is assessed via thermogravimetric analysis (TGA) and magnetic susceptibility measurements. For example, Ni(II) pyridine complexes are air-stable in organic solvents (e.g., THF), whereas Ni(I) analogs degrade under moisture .
  • Counterions (e.g., Cl⁻, Br⁻) affect solubility and ligand exchange kinetics. Chloride ions in planar Ni₄Na complexes stabilize charge distribution .

Advanced Research Questions

Q. How does ligand steric bulk impact catalytic activity in ethylene polymerization?

  • Methodology :

  • Experimental Design : Compare catalytic performance of Ni(II) complexes with bulky vs. linear phosphino-pyridine ligands. Activity is quantified via turnover frequency (TOF) and polymer crystallinity (DSC/XRD).
  • Key Finding : Bulky ligands (e.g., mesityl-substituted) increase steric hindrance, favoring oligomerization at high Al/Ni ratios (500:1) over polymerization (150:1 Al/Ni) .
  • Data Contradiction : While bulky ligands enhance thermal stability, they may reduce catalytic efficiency due to restricted metal-ligand orbital overlap .

Q. What spectroscopic and computational methods elucidate the electronic structure of pyridine-phosphino nickel complexes?

  • Methodology :

  • EPR and Magnetic Studies : Paramagnetic Ni(I) complexes exhibit distinct EPR signals (e.g., g ~2.1) versus diamagnetic Ni(II) species .
  • DFT Analysis : Calculated free energy profiles for proton reduction pathways (e.g., Ni(PyS)₃⁻ catalysis) reveal intermediates with dsp² hybridization and low-spin states .

Q. How do ligand exchange kinetics in solution affect catalytic cycles?

  • Methodology :

  • ESI-MS Monitoring : Time-resolved electrospray ionization mass spectrometry tracks ligand exchange between pyridine and isotopically labeled analogs. Rate constants (k₁) are derived from intensity decay curves .
  • Example : Pyridine displacement in Co porphyrin cage complexes follows first-order kinetics, with k₁ independent of pyridine concentration in excess conditions .

Contradictions and Resolutions

Q. Why do some studies report low stability for Ni-pyridine complexes, while others demonstrate robust catalytic activity?

  • Analysis :

  • Low-spin Ni(II) complexes (e.g., square planar) with strong-field ligands (e.g., phosphino-pyridine) exhibit higher stability due to ligand field stabilization energy .
  • Instability in Ni(I) complexes arises from oxidation sensitivity, mitigated by anaerobic synthesis and non-aqueous solvents .

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Pyridine, 2-phosphino-, nickel complex
Reactant of Route 2
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